![molecular formula C3H7N3S B10840337 1-Ethylidenethiosemicarbazide](/img/structure/B10840337.png)
1-Ethylidenethiosemicarbazide
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Overview
Description
Preparation Methods
1-Ethylidenethiosemicarbazide can be synthesized via the condensation of 5-acetyl-2-mercapto-4-methyl-1-phenyl-1H-imidazole with thiosemicarbazide in absolute ethanol in the presence of a catalytic amount of hydrochloric acid . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Ethylidenethiosemicarbazide undergoes various chemical reactions, including:
Cyclocondensation: This reaction with α-oxohydrazonoyl halides leads to the formation of 1,3-thiazole or 1,3,4-thiadiazole derivatives.
Substitution: Reaction with hydrazonoyl halides and dimethylacetylene dicarboxylate results in arylazothiazoles and 1,3-thiazolidin-4-one derivatives.
Common reagents used in these reactions include hydrazonoyl halides, dimethylacetylene dicarboxylate, and α-oxohydrazonoyl halides . Major products formed from these reactions include various thiazole and thiadiazole derivatives .
Scientific Research Applications
1-Ethylidenethiosemicarbazide has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a pharmacophoric agent in the development of antitumor, anti-tubercular, anti-amoebic, anti-fungal, antiviral, antimicrobial, antioxidant, anticonvulsant, and anti-trypanosomal agents.
Biological Studies: The compound has been studied for its potential as a calcium channel blocker for the treatment of hypertension.
Chemical Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds such as thiazoles, thiazolidinones, thiadiazoles, triazoles, thiazines, pyrimidines, and quinoxalines.
Mechanism of Action
The biological activity of 1-ethylidenethiosemicarbazide is primarily related to its chelating ability with metal ions . This chelation occurs through either thione or thiolate sulfur and one of the hydrazone-nitrogen atoms, which can inhibit various enzymes and biological pathways . For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production, by binding to its active site .
Comparison with Similar Compounds
1-Ethylidenethiosemicarbazide can be compared with other similar compounds such as:
Thiosemicarbazones: These compounds share a similar structure but differ in their substituents on the thioamide nitrogen, sulfur atom, and hydrazone nitrogen.
Thiazoles and Thiazolidinones: These are common products formed from reactions involving this compound and have similar biological activities.
The uniqueness of this compound lies in its versatile reactivity and broad spectrum of biological activities, making it a valuable compound in both chemical synthesis and medicinal chemistry .
Properties
Molecular Formula |
C3H7N3S |
---|---|
Molecular Weight |
117.18 g/mol |
IUPAC Name |
[(Z)-ethylideneamino]thiourea |
InChI |
InChI=1S/C3H7N3S/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2- |
InChI Key |
OOPAKHKIEGNKDU-DJWKRKHSSA-N |
Isomeric SMILES |
C/C=N\NC(=S)N |
Canonical SMILES |
CC=NNC(=S)N |
Origin of Product |
United States |
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